Rhcbz

Metabolite Identification Structural Biology Drug Metabolism

Generic substitution with p-hydroxycibenzoline (HCBZ) compromises LC-MS/MS assay accuracy. Rhcbz is the structurally distinct, rearranged metabolite required for valid quantification. - Unique pyrrolo[1,2-a]imidazole core absent in HCBZ; confirmed 4.2% fecal excretion in rats vs. HCBZ not detected - Essential for ADME mass-balance studies, biliary elimination profiling (3.1% dose), and therapeutic drug monitoring - Available 1-100 mg; custom synthesis and bulk options upon request

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 103419-21-2
Cat. No. B025256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhcbz
CAS103419-21-2
SynonymsRHCBZ
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CC(N2C1=NCC2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
InChIInChI=1S/C18H18N2O/c21-16-8-6-15(7-9-16)18(14-4-2-1-3-5-14)11-10-17-19-12-13-20(17)18/h1-9,21H,10-13H2
InChIKeyQYIKENBJHPIHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhcbz Metabolite Standard Overview


Rhcbz (CAS 103419-21-2), chemically known as 4-(5-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-yl)phenol, is a bicyclic pyrroloimidazole derivative with the molecular formula C18H18N2O and a molecular weight of 278.35 g/mol [1]. It is a structurally rearranged oxidative metabolite of the Class I antiarrhythmic agent cibenzoline (CBZ) [2]. Unlike its linear precursor p-hydroxycibenzoline (HCBZ), Rhcbz is characterized by a fused pyrrolo[1,2-a]imidazole ring system, which is critical for its role as a reference standard in metabolism and toxicology studies [3].

Why Generic Substitution Fails for Rhcbz


Generic substitution of Rhcbz with its isomer p-hydroxycibenzoline (HCBZ, CAS 101342-93-2) or the parent drug cibenzoline (CBZ, CAS 53267-01-9) is analytically invalid due to distinct chemical structures and differential metabolic fates. Rhcbz is formed via an acid- or base-catalyzed rearrangement of HCBZ, resulting in a unique pyrrolo[1,2-a]imidazole core that is absent in HCBZ's cyclopropyl-imidazoline structure . Critically, in vivo studies show that Rhcbz and HCBZ have distinct excretion profiles: in rats, RHCBZ constituted 4.2% of the radioactive dose in feces, while unrearranged HCBZ was not detected under the same conditions, confirming they are not interchangeable in biological systems [1]. Using an incorrect isomer compromises the quantitative accuracy of any LC-MS/MS, pharmacokinetic, or drug metabolism assay that requires precise analyte identification [2].

Differentiation Evidence for Analytical Procurement


Pyrroloimidazole Core vs. Cyclopropyl-Imidazoline Scaffold

Rhcbz is not a simple hydroxylated analog of cibenzoline; it is a structurally rearranged molecule formed from its precursor p-hydroxycibenzoline (HCBZ, CAS 101342-93-2). The rearrangement involves a ring expansion and cyclization, converting HCBZ's cyclopropyl-imidazoline system into Rhcbz's characteristic 2,3,6,7-tetrahydropyrrolo[1,2-a]imidazole core . This structural transformation is the basis for their differential chromatographic retention times and mass spectrometric fragmentation patterns [1].

Metabolite Identification Structural Biology Drug Metabolism

Excretion Profile: Rhcbz vs. Unrearranged HCBZ in Rats

Following oral administration of 14C-cibenzoline to male rats, a distinct metabolic fate was observed for Rhcbz and its precursor. In 0-24 hour feces, RHCBZ was quantified at 4.2% of the administered radioactive dose, while unrearranged HCBZ was not detected in this matrix [1]. This demonstrates that Rhcbz is a major excreted metabolite in rodents, whereas the linear HCBZ isomer is not, underscoring their different handling by biological systems and the necessity for separate analytical standards.

Pharmacokinetics Drug Disposition In Vivo Metabolism

Biliary Excretion as a Conjugate in Rats

Rhcbz undergoes significant Phase II conjugation and is eliminated via the bile in rats. Studies identified RHCBZ as a glucuronide/sulfate conjugate in bile at a concentration of 3.1% of the administered radioactive dose [1]. This value distinguishes it from other cibenzoline metabolites in the same pathway, such as m-methoxy p-hydroxycibenzoline (8.3%) and p-hydroxybenzophenone (5.3%) [1].

Hepatobiliary Transport Phase II Metabolism Toxicology

Core Application Scenarios for Rhcbz


LC-MS/MS Bioanalysis of Cibenzoline Metabolites

Rhcbz is a required analytical standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify cibenzoline and its metabolites in biological matrices. Its distinct structure (Section 3, Evidence 1) ensures accurate chromatographic separation and unambiguous mass spectrometric detection, which is critical for pharmacokinetic studies and therapeutic drug monitoring [1]. Using the correct isomer is essential for data integrity, as HCBZ is not an acceptable substitute .

In Vivo and In Vitro ADME Studies

Procurement of Rhcbz is essential for laboratories conducting absorption, distribution, metabolism, and excretion (ADME) studies on cibenzoline or related Class I antiarrhythmics. Its documented presence as a major excreted metabolite in rodent feces (4.2% of dose) and as a biliary conjugate (3.1% of dose) (Section 3, Evidence 2 & 3) makes it a key analyte for understanding the complete metabolic fate and mass balance of the parent drug [1].

Metabolite Synthesis and Structural Elucidation

The known base-catalyzed rearrangement of HCBZ to Rhcbz provides a specific synthetic pathway [1]. Rhcbz is therefore a critical reference standard for confirming the identity of newly synthesized pyrrolo[1,2-a]imidazole derivatives and for validating synthetic routes to this class of compounds .

Technical Documentation Hub

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